3-Cyanobenzenesulfonamide
Overview
Description
3-Cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a Monoisotopic mass of 182.014999 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been studied in the context of creating new anticancer and antimicrobial agents . The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of 3-Cyanobenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a cyano group . The empirical formula is C7H6N2O2S .Physical And Chemical Properties Analysis
3-Cyanobenzenesulfonamide is a powder with a melting point of 151-156 °C . Its molecular weight is 182.20 .Scientific Research Applications
1. Amine Synthesis and Protecting Strategy
4-Cyanobenzenesulfonamides, similar to 3-cyanobenzenesulfonamide, are used as protecting/activating groups for amines. They offer a method for the synthesis of amines, showing potential in alkylation and arylation reactions similar to nitrobenzenesulfonamides. These compounds can withstand various functionalization conditions, making them valuable in synthetic chemistry (Schmidt et al., 2017).
2. Synthesis of 1,2,4-Oxadiazole Derivatives
A series of 4-cyanobenzenesulfonamides, closely related to 3-cyanobenzenesulfonamide, has been used in the synthesis of O-acetylated amidoximes, which are then transformed into 1,2,4-oxadiazoles. This process is significant for producing compounds with potential applications in medicinal chemistry and drug design (Dosa et al., 2011).
3. Electrophilic Cyanation of Aryl and Heteroaryl Bromides
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is utilized in the benign electrophilic cyanation for synthesizing various benzonitriles. This process is important in the production of pharmaceutical intermediates, demonstrating the utility of cyanobenzenesulfonamides in organic synthesis and drug discovery (Anbarasan et al., 2011).
4. Synthesis of Chiral Fluorinating Agents
In a process involving N-t-butylbenzenesulfonamide, related to 3-cyanobenzenesulfonamide, researchers have synthesized novel chiral fluorinating agents. These agents are significant for introducing fluorine atoms into organic molecules, a crucial step in the development of pharmaceuticals and agrochemicals (Sun et al., 2008).
5. Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides
The reaction of 2-iodobenzenesulfonamide with ketone enolates to produce 2H-1,2-benzothiazine 1,1-dioxides is an example of the chemical utility of sulfonamide derivatives. This synthesis is important for the creation of novel compounds that may find applications in material science or pharmaceutical research (Layman et al., 2005).
6. Antitumor Activity and Gene Expression Studies
Research on sulfonamide-focused libraries, including benzenesulfonamides, has shown that these compounds can inhibit cell cycle progression in cancer cell lines. This suggests a potential application of cyanobenzenesulfonamides in cancer therapy and the study of cell cycle regulation (Owa et al., 2002).
Safety And Hazards
3-Cyanobenzenesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-cyanobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFQPCBIZPXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384586 | |
Record name | 3-cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzenesulfonamide | |
CAS RN |
3118-68-1 | |
Record name | 3-cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.